
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone: is a complex organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an ethyl(methyl)amino group attached to a pyridine ring, which is further substituted with a phenylmethanone group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of the Ethyl(methyl)amino Group: This step involves the alkylation of the pyridine ring using ethyl and methyl amines under controlled conditions.
Attachment of the Phenylmethanone Group: The final step involves the Friedel-Crafts acylation reaction to introduce the phenylmethanone group onto the pyridine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve efficient synthesis on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mécanisme D'action
The mechanism of action of (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylpyridin-3-yl)(phenyl)methanone: Lacks the ethyl(methyl)amino group, making it less versatile in certain reactions.
(6-(Methylamino)-4-methylpyridin-3-yl)(phenyl)methanone: Contains only a methylamino group, which may result in different reactivity and biological activity.
Uniqueness
The presence of both ethyl and methyl groups in (6-(Ethyl(methyl)amino)-4-methylpyridin-3-yl)(phenyl)methanone enhances its chemical reactivity and potential biological activity, making it a unique and valuable compound for various research applications.
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
[6-[ethyl(methyl)amino]-4-methylpyridin-3-yl]-phenylmethanone |
InChI |
InChI=1S/C16H18N2O/c1-4-18(3)15-10-12(2)14(11-17-15)16(19)13-8-6-5-7-9-13/h5-11H,4H2,1-3H3 |
Clé InChI |
LUDXVEHEVKGDDL-UHFFFAOYSA-N |
SMILES canonique |
CCN(C)C1=NC=C(C(=C1)C)C(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


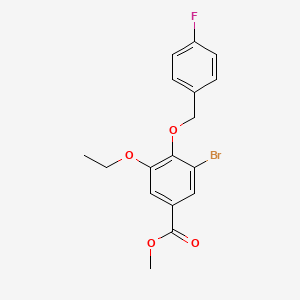


![7-Chloropyrazolo[1,5-a]pyrimidine-2-carbonitrile](/img/structure/B13024678.png)
![Trimethoxy(4'-pentyl-[1,1'-biphenyl]-4-yl)silane](/img/structure/B13024685.png)
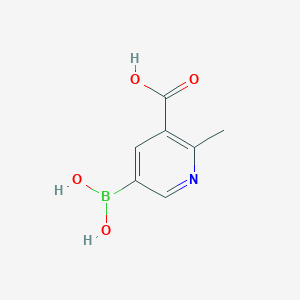
![tert-Butyl 3,3-difluoro-[1,4'-bipiperidine]-1'-carboxylate](/img/structure/B13024701.png)

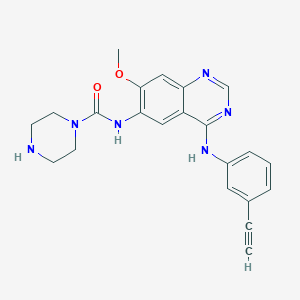
![4-Chloro-3-iodo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13024719.png)
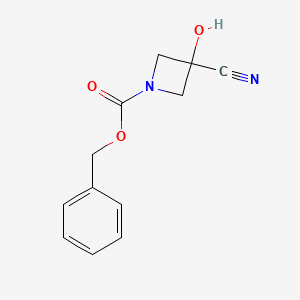
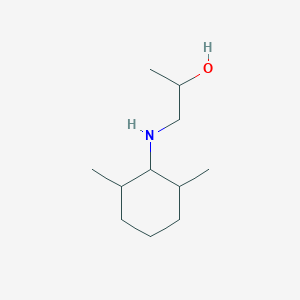
![9-Methyl-1,9-diazaspiro[5.5]undecane amine hydrochloride](/img/structure/B13024742.png)

